L-Methionine p-nitroanilide L-Methionine p-nitroanilide
Brand Name: Vulcanchem
CAS No.: 6042-04-2
VCID: VC21538291
InChI: InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
SMILES: CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Molecular Formula: C11H15N3O3S
Molecular Weight: 269,32 g/mole

L-Methionine p-nitroanilide

CAS No.: 6042-04-2

Cat. No.: VC21538291

Molecular Formula: C11H15N3O3S

Molecular Weight: 269,32 g/mole

* For research use only. Not for human or veterinary use.

L-Methionine p-nitroanilide - 6042-04-2

CAS No. 6042-04-2
Molecular Formula C11H15N3O3S
Molecular Weight 269,32 g/mole
IUPAC Name (2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide
Standard InChI InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1
Standard InChI Key PLBWRAWSHVJPTL-JTQLQIEISA-N
Isomeric SMILES CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
SMILES CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Canonical SMILES CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Structure and Chemical Properties

L-Methionine p-nitroanilide is characterized by its specific molecular structure that combines L-methionine with a p-nitroanilide group. The chemical formula of this compound is C₁₁H₁₅N₃O₃S with a molecular weight of 269.32 g/mol . The structure includes a methionine moiety linked to a p-nitroaniline group, which imparts specific chemical properties conducive to various applications in biochemical research and diagnostics. This configuration is particularly important for its function as a substrate in enzymatic reactions.

The compound is also known by alternative names including H-L-Met-pNA, and has a CAS registry number of 6042-04-2 . Its structural arrangement consists of a methionine amino acid connected to p-nitroaniline through an amide bond, which can be cleaved by specific enzymes, particularly aminopeptidases.

Chemical Stability

The p-nitroanilide bond in L-Methionine p-nitroanilide demonstrates remarkable stability under various conditions, making it suitable for different experimental protocols. Research has shown that p-nitroanilide bonds in amino acid derivatives resist harsh acidic conditions, including 30% HBr in glacial acetic acid, saturated HCl in glacial acetic acid, methanesulfonic acid, 10% HCl in ethyl acetate, and even hydrofluoric acid . This chemical stability contributes significantly to the compound's utility in research settings where resistance to various reaction conditions is necessary.

Biochemical Applications

The primary value of L-Methionine p-nitroanilide lies in its diverse applications across multiple scientific disciplines. Its unique chemical properties make it an excellent tool for researchers in various fields.

Role as an Enzyme Substrate

L-Methionine p-nitroanilide serves as a chromogenic substrate for enzymes belonging to the class of aminopeptidases. These enzymes cleave peptide bonds at the N-terminus (amino group end) of proteins or peptides. When an aminopeptidase cleaves the peptide bond between L-methionine and p-nitroaniline, it releases the free p-nitroaniline (pNA) molecule, which has a distinctive yellow color .

This property allows researchers to monitor enzymatic activity through spectrophotometric measurements. The released p-nitroaniline can be detected at a wavelength of approximately 405 nm, enabling quantitative assessment of enzyme activity by measuring the rate of color development. This application is particularly valuable in enzyme kinetics studies, where researchers need precise measurements of reaction rates and substrate affinities.

Applications in Research Fields

L-Methionine p-nitroanilide finds utility across multiple research domains, with applications expanding as new methodologies emerge. The following table summarizes the primary research applications of this compound:

Research FieldApplicationSignificance
Biochemical AssaysSubstrate in enzyme assays for proteasesAllows researchers to measure enzyme activity effectively
Pharmaceutical DevelopmentSynthesis of pharmaceutical intermediatesAids in developing drugs targeting various diseases
Analytical ChemistryUsed in chromatographic techniquesHelps in separation and identification of amino acids and related compounds
BiotechnologyProduction of recombinant proteinsFacilitates advancements in genetic engineering and therapeutic protein production
Food IndustryPotential food additiveMay contribute to food preservation through antioxidant properties

In biochemical assays, L-Methionine p-nitroanilide serves as an effective substrate for studying proteolytic enzymes, particularly those that recognize and cleave N-terminal methionine residues. The compound's ability to generate a chromogenic product upon enzymatic cleavage makes it invaluable for high-throughput screening applications and detailed enzyme characterization studies.

Synthesis and Production Methods

The synthesis of L-Methionine p-nitroanilide typically follows established procedures for creating amino acid p-nitroanilides. These synthetic pathways often involve protecting group strategies to ensure selective reactivity during the formation of the amide bond between the carboxyl group of methionine and the amino group of p-nitroaniline.

Common Synthetic Approaches

A prevalent approach to synthesizing amino acid p-nitroanilides involves using protected amino acids, such as Boc-protected (tert-butyloxycarbonyl) derivatives, and coupling them with p-nitroaniline. The protecting groups prevent unwanted side reactions while facilitating the formation of the desired amide bond. Once the coupling reaction is complete, the protecting groups can be selectively removed under appropriate conditions.

Research has shown that phosphorus oxychloride can be used to activate the carboxyl group of protected amino acids, allowing conversion into a nitroanilide despite the relatively low nucleophilicity of p-nitroaniline . This activation step is crucial for achieving satisfactory yields in the synthesis process.

Purification and Characterization

After synthesis, purification of L-Methionine p-nitroanilide typically involves recrystallization techniques. For similar compounds, purification methods have included dissolution in hot ethyl acetate, treatment with activated carbon, filtration, and recrystallization through the addition of toluene .

Characterization of the purified compound commonly employs techniques such as thin-layer chromatography (TLC), column chromatography, and spectroscopic methods including NMR spectroscopy. These analytical approaches confirm the identity and purity of the synthesized L-Methionine p-nitroanilide before its use in biochemical applications.

Role in Enzyme Studies

L-Methionine p-nitroanilide has become an important tool in the study of specific enzyme systems, particularly those involved in protein processing and metabolism.

Aminopeptidase Assays

One of the principal applications of L-Methionine p-nitroanilide is in the study of methionine aminopeptidases (MetAPs). These enzymes are responsible for cleaving the N-terminal methionine residue from newly synthesized proteins, a critical step in protein maturation and function. MetAPs play essential roles in various biological processes, including protein processing, cellular regulation, and signal transduction .

In these assays, L-Methionine p-nitroanilide serves as a model substrate that mimics the natural protein substrates of these enzymes. When MetAPs cleave the bond between methionine and p-nitroaniline, the release of p-nitroaniline can be monitored spectrophotometrically, providing valuable data on enzyme activity, specificity, and kinetics.

Comparative Studies and Structure-Activity Relationships

Understanding the relationship between the structure of L-Methionine p-nitroanilide and its function as an enzyme substrate provides valuable insights into enzyme-substrate interactions and recognition mechanisms.

Substrate Specificity

The specificity of enzymes for L-Methionine p-nitroanilide is determined by several structural features, including the L-configuration of the methionine residue, the presence of the sulfur-containing side chain, and the p-nitroanilide moiety. These elements collectively influence the binding affinity and catalytic efficiency of various proteolytic enzymes.

Research into methionine adenosyltransferase has demonstrated that modifications to the methionine structure can significantly alter enzyme recognition and activity. For instance, studies with human MAT2A have shown that mutations at specific active site residues, particularly K289 and Q113, can dramatically change the enzyme's selectivity for methionine analogues . While these studies focused on different enzymatic systems, they highlight the importance of structural features in enzyme-substrate recognition that may also apply to L-Methionine p-nitroanilide interactions with its target enzymes.

Comparison with Other Amino Acid p-Nitroanilides

L-Methionine p-nitroanilide belongs to a broader class of amino acid p-nitroanilides that serve as chromogenic substrates for various proteolytic enzymes. Each amino acid p-nitroanilide exhibits distinct specificity patterns based on the properties of its amino acid component.

Comparative studies of different amino acid p-nitroanilides have revealed variations in their physicochemical properties, stability characteristics, and reactivity with different enzymes. These comparisons provide valuable information for selecting appropriate substrates for specific enzymatic assays and for designing improved substrates with enhanced properties for particular applications.

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